![molecular formula C31H30N6 B12542745 5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 143266-99-3](/img/structure/B12542745.png)
5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a methylene bridge, each substituted with an ethyl group and a 6-methylpyridin-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution with pyridine: The benzimidazole core is then reacted with 6-methylpyridine derivatives to introduce the pyridine moiety.
Methylene bridge formation: The final step involves the formation of the methylene bridge connecting the two benzimidazole units. This can be done using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce partially or fully reduced benzimidazole derivatives.
Applications De Recherche Scientifique
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, disrupting their normal function. This binding can inhibit cell proliferation, induce apoptosis, or interfere with metabolic pathways, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole: A simpler analog lacking the methylene bridge.
5,5’-Methylenebis[1H-benzimidazole]: Lacks the ethyl and pyridine substitutions.
2-(6-methylpyridin-2-yl)-1H-benzimidazole: Lacks the ethyl group and methylene bridge.
Uniqueness
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is unique due to its dual benzimidazole structure connected by a methylene bridge, along with the specific ethyl and pyridine substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
143266-99-3 |
|---|---|
Formule moléculaire |
C31H30N6 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-ethyl-5-[[1-ethyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C31H30N6/c1-5-36-28-15-13-22(18-26(28)34-30(36)24-11-7-9-20(3)32-24)17-23-14-16-29-27(19-23)35-31(37(29)6-2)25-12-8-10-21(4)33-25/h7-16,18-19H,5-6,17H2,1-4H3 |
Clé InChI |
HBYJFZZIOKZNHY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C(=N4)C5=CC=CC(=N5)C)CC)N=C1C6=CC=CC(=N6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
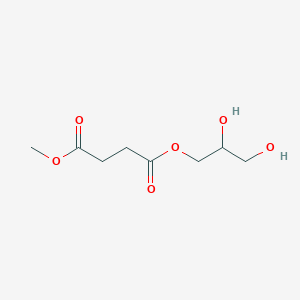

![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
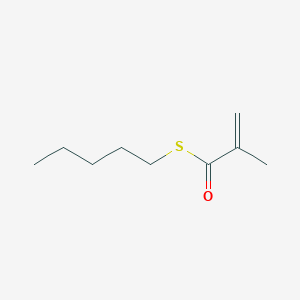
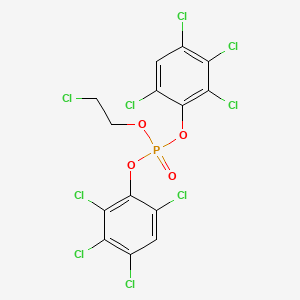
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
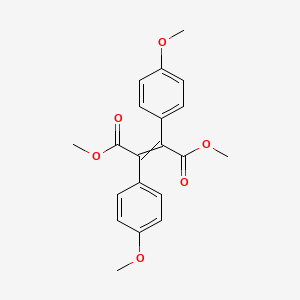
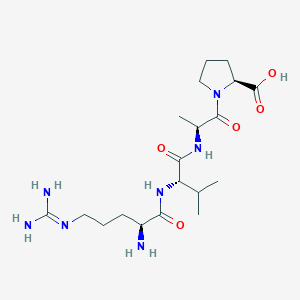


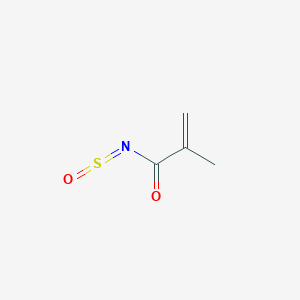
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
